molecular formula C20H22N4O2 B5653343 1-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-diazepan-6-ol

1-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-diazepan-6-ol

Cat. No. B5653343
M. Wt: 350.4 g/mol
InChI Key: WYIXTENBERBBMT-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with notable significance in pharmaceutical chemistry, particularly within the framework of benzodiazepine analogs and oxadiazole derivatives. Such compounds are synthesized for their potential biological activities and are structurally characterized by the presence of a benzodiazepine core and oxadiazole moiety.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of 1,3,4-oxadiazole derivatives often begins with the formation of hydrazides from corresponding carboxylic acids, followed by cyclization with carbon disulfide or appropriate reagents to form the oxadiazole ring (Kottapalle & Shinde, 2021).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is generally confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and sometimes X-ray crystallography. These techniques provide detailed information about the molecular framework and the electronic distribution within the molecule (Insuasty et al., 2001).

Chemical Reactions and Properties

Compounds within this class can undergo a range of chemical reactions, primarily based on their functional groups. For benzodiazepines, reactions could include N-alkylation, reduction, and cycloaddition. The oxadiazole ring can engage in nucleophilic substitution reactions or serve as a ligand in coordination chemistry (Bohle & Perepichka, 2009).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties can be influenced by the compound's molecular structure and the presence of functional groups (Alrazzak, 2018).

Chemical Properties Analysis

The chemical properties include reactivity, stability, and interactions with biological molecules. The presence of the 1,3,4-oxadiazole and benzodiazepine moieties in the structure could imply specific chemical behaviors, such as the potential for hydrogen bonding, electronic effects due to substituents, and the compound's overall acid-base characteristics (Nimbalkar et al., 2016).

properties

IUPAC Name

1-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-diazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-18-14-23(13-16-7-3-1-4-8-16)11-12-24(15-18)20-21-19(22-26-20)17-9-5-2-6-10-17/h1-10,18,25H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIXTENBERBBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1CC2=CC=CC=C2)O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-1,4-diazepan-6-OL

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